molecular formula C4H9O2P B3067155 2-Methyl-1,2-oxaphospholane 2-oxide CAS No. 53314-66-2

2-Methyl-1,2-oxaphospholane 2-oxide

Cat. No.: B3067155
CAS No.: 53314-66-2
M. Wt: 120.09 g/mol
InChI Key: OSNNATVBPNXCAF-UHFFFAOYSA-N
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Description

2-Methyl-1,2-oxaphospholane 2-oxide is an organophosphorus compound with the molecular formula C4H9O2P It is a cyclic phosphonate ester, characterized by a five-membered ring containing both oxygen and phosphorus atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-1,2-oxaphospholane 2-oxide can be synthesized through the cyclization of allyl alcohol with methane phosphinic acid monoisobutyl ester. The reaction is typically carried out at elevated temperatures, around 145°C to 150°C, in the presence of a catalyst such as tertiary butylperbenzoate .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar cyclization reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,2-oxaphospholane 2-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids.

    Reduction: Reduction reactions can convert it into phosphine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the oxygen or phosphorus atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and pressures to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phospholane compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methyl-1,2-oxaphospholane 2-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-1,2-oxaphospholane 2-oxide involves its interaction with various molecular targets, primarily through its phosphorus and oxygen atoms. These interactions can lead to the formation of stable complexes or the transfer of functional groups, depending on the specific reaction conditions. The compound’s unique ring structure allows it to participate in a variety of chemical transformations, making it a versatile reagent in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1,2-oxaphospholan-5-one 2-oxide: Another cyclic phosphonate ester with a similar structure but different functional groups.

    2-Methyl-1,2-oxaphospholene-2-oxide: A related compound with a double bond in the ring structure.

Uniqueness

2-Methyl-1,2-oxaphospholane 2-oxide is unique due to its specific ring structure and the presence of both oxygen and phosphorus atoms, which confer distinct chemical properties and reactivity. Its ability to undergo a wide range of chemical reactions and form stable complexes makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-methyl-1,2λ5-oxaphospholane 2-oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9O2P/c1-7(5)4-2-3-6-7/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSNNATVBPNXCAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP1(=O)CCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9O2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60967923
Record name 2-Methyl-1,2lambda~5~-oxaphospholan-2-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53314-66-2
Record name 1,2-Oxaphospholane, 2-methyl-, 2-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53314-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1,2-oxaphospholane 2-oxide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-1,2lambda~5~-oxaphospholan-2-one
Source EPA DSSTox
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Record name 2-methyl-1,2-oxaphospholane 2-oxide
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Synthesis routes and methods

Procedure details

A mixture of 43 g (0.5 mole) of methacrylic acid and 69 g (0.5 mole) of 3-hydroxypropyl-methyl-phosphinic acid is added to 58.5 g (0.5 mole) of methyldichloro-phosphine at 50°-60° C., while hydrogen chloride is discharged. Subsequently heating takes place under water jet vacuum to an internal temperature of up to 150° C. The residue is distilled under reduced pressure. 35 g of 2-methyl-2-oxo-1,2-oxa-phospholane (boiling point at 1.5 mm Hg: 120°-130° C.) and 55 g of 2,4-dimethyl-2,5-dioxo-1,2-oxa-phospholane (boiling point at 0.7 mm Hg: 150°-155° C.) are obtained. The yield in 2,4-dimethyl-2,5-dioxo-1,2-oxa-phospholane represents 71% of the theoretical yield.
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
69 g
Type
reactant
Reaction Step One
Quantity
58.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-1,2-oxaphospholane 2-oxide
Reactant of Route 2
2-Methyl-1,2-oxaphospholane 2-oxide
Reactant of Route 3
2-Methyl-1,2-oxaphospholane 2-oxide
Reactant of Route 4
2-Methyl-1,2-oxaphospholane 2-oxide
Reactant of Route 5
2-Methyl-1,2-oxaphospholane 2-oxide
Reactant of Route 6
2-Methyl-1,2-oxaphospholane 2-oxide

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